

# Application Note & Protocol: Quantification of Sulfathiazole using High-Performance Liquid Chromatography (HPLC)

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## Compound of Interest

Compound Name: Subathizone

Cat. No.: B092132

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## Introduction

Sulfathiazole is a sulfonamide antibiotic that has been utilized in veterinary and human medicine for its bacteriostatic properties. The accurate and reliable quantification of sulfathiazole in various matrices, including pharmaceutical formulations, biological samples, and food products, is crucial for quality control, pharmacokinetic studies, and residue monitoring. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for this purpose due to its high sensitivity, specificity, and resolving power.

This document provides a comprehensive overview and a detailed protocol for the quantification of sulfathiazole using a reversed-phase HPLC (RP-HPLC) method with UV detection. The provided methodologies are based on established and validated procedures.

## Principle of the Method

The method is based on the separation of sulfathiazole from other components in the sample matrix using a reversed-phase C18 column. The separation is achieved by a mobile phase consisting of an aqueous component and an organic modifier. The analyte is then detected by

a UV detector at a specific wavelength, and the concentration is determined by comparing the peak area of the sample to that of a known standard.

## Data Presentation

The following table summarizes typical quantitative data and chromatographic conditions for the determination of sulfathiazole by HPLC, compiled from various validated methods.

Parameter	Value	Reference
Chromatographic Column	C18 (e.g., 250 mm x 4.6 mm, 5 $\mu$ m)	[1]
ODS Hypersil (125 mm x 4 mm, 5 $\mu$ m)	[2]	
Mobile Phase	Water:Methanol:Glacial Acetic Acid (750:249:1, v/v/v)	[1]
Acetonitrile/Water Gradient	[2]	
2% Acetic Acid/Acetonitrile (60:40, v/v) (with derivatization)	[3]	
Flow Rate	1.0 mL/min	[1][2]
Detection Wavelength	270 nm	[1]
254 nm	[2]	
275 nm	[3]	
Retention Time	Approximately 15 minutes (for the last eluting compound in a multi-sulfa method)	[1]
Linearity Range	2-24 $\mu$ g/mL	[3]
2.0-28.0 $\mu$ g/mL	[3]	
Limit of Detection (LOD)	0.1534 $\mu$ g/mL	[3]
0.1274 $\mu$ g/mL	[3]	
0.05 $\mu$ g/g (in honey)	[3]	
Limit of Quantification (LOQ)	10 $\mu$ g/kg (in honey)	[3]
Recovery	99.925%	[3]
Not less than 100.38%	[3]	

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62.1-90.2% (at 0.5 µg/g in honey) [3]

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## Experimental Protocols

### Materials and Reagents

- Sulfathiazole reference standard (Purity >98%)
- HPLC grade methanol
- HPLC grade acetonitrile
- Glacial acetic acid, analytical grade
- High-purity water (e.g., Milli-Q or equivalent)
- 0.45 µm membrane filters for solvent and sample filtration

### Instrumentation

- HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Data acquisition and processing software (e.g., ChemStation).

### Preparation of Standard Solutions

- Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of sulfathiazole reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This solution should be stored at 2-8 °C and protected from light.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 15, 20, 25 µg/mL).

## Sample Preparation

The sample preparation procedure will vary depending on the matrix. Below are general guidelines for a solid dosage form and a liquid sample.

For Solid Dosage Forms (e.g., Tablets):

- Weigh and finely powder a representative number of tablets (e.g., 20).
- Accurately weigh a portion of the powder equivalent to a known amount of sulfathiazole (e.g., 10 mg) and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.
- Allow the solution to cool to room temperature and dilute to volume with methanol.
- Filter an aliquot of the solution through a 0.45 µm membrane filter into an HPLC vial.

For Liquid Samples (e.g., Veterinary Injections):

- Pipette a known volume of the liquid sample into a volumetric flask.
- Dilute with the mobile phase to a concentration within the calibration range.
- Filter an aliquot of the solution through a 0.45 µm membrane filter into an HPLC vial.

## Chromatographic Conditions

- Column: C18 (250 mm x 4.6 mm, 5 µm)
- Mobile Phase: A mixture of high-purity water, methanol, and glacial acetic acid (750:249:1, v/v/v).<sup>[1]</sup>
- Flow Rate: 1.0 mL/min.<sup>[1]</sup>
- Injection Volume: 20 µL.<sup>[1]</sup>
- Column Temperature: Ambient or controlled at 30 °C.

- Detection Wavelength: 270 nm.[\[1\]](#)
- Run Time: Approximately 20 minutes.

## System Suitability

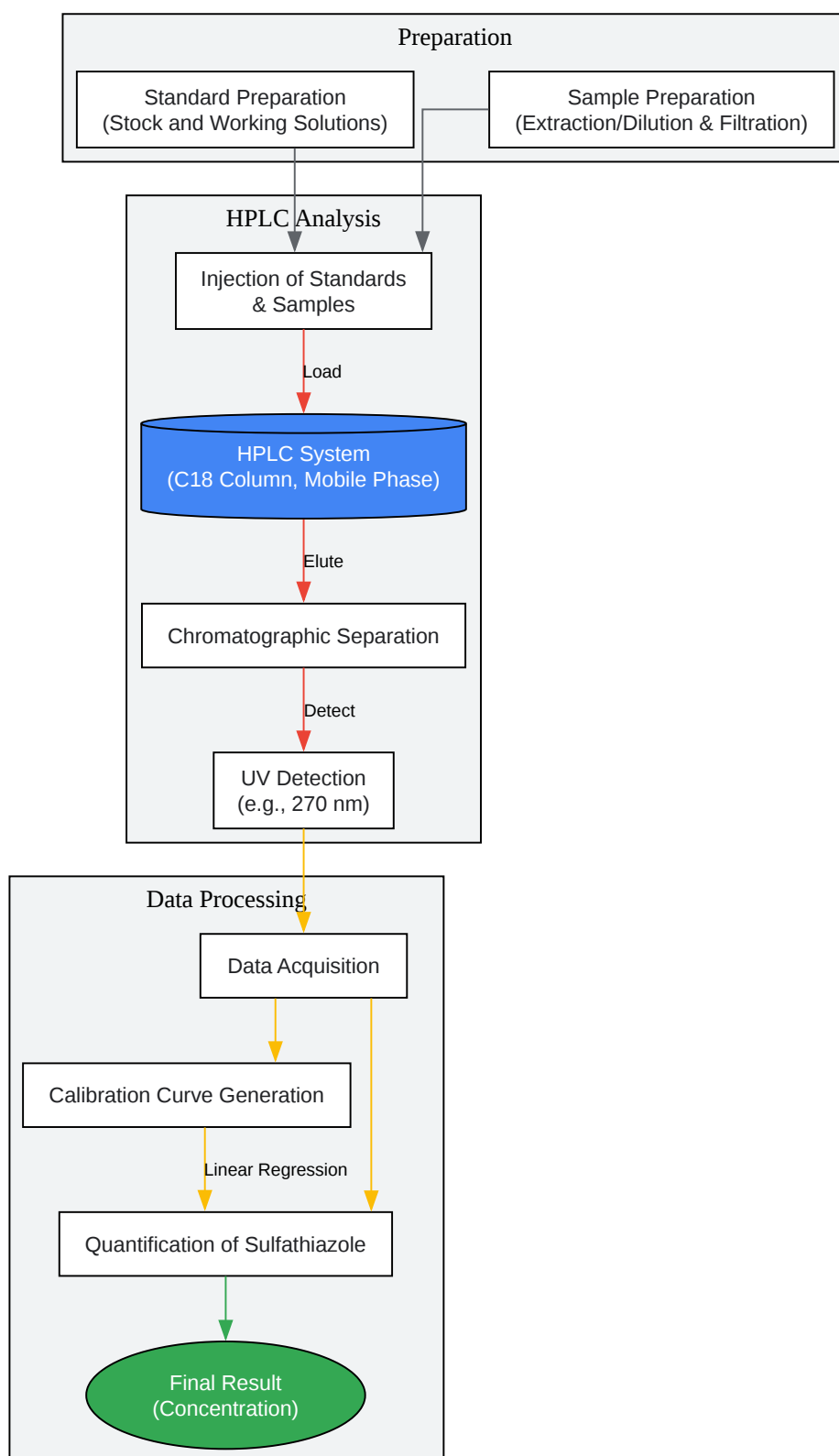
Before starting the analysis, perform a system suitability test to ensure the performance of the chromatographic system. Inject the standard solution (e.g., 10 µg/mL) five times and evaluate the following parameters:

- Tailing Factor: Should be  $\leq 2.0$ .
- Theoretical Plates: Should be  $> 2000$ .
- Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be  $\leq 2.0\%$ .

## Analysis Procedure

- Construct a calibration curve by injecting the working standard solutions in ascending order of concentration.
- Inject the prepared sample solutions.
- Record the peak areas of the analyte in the chromatograms.
- Calculate the concentration of sulfathiazole in the samples by interpolating from the linear regression equation of the calibration curve.

## Visualizations



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